

Introduction: The Strategic Importance of Fluorinated Boronic Acids

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Compound of Interest

Compound Name: (4,5-Difluoro-2-nitrophenyl)boronic acid

Cat. No.: B1393414

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In the landscape of modern drug discovery and materials science, boronic acids have emerged as indispensable tools, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^{[1][2]} This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.^[1] Among the vast arsenal of available boronic acids, those bearing fluorine atoms and electron-withdrawing groups are of particular strategic importance. The incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability, making it a highly sought-after feature in pharmaceutical candidates.^[1]

(4,5-Difluoro-2-nitrophenyl)boronic acid (CAS No. 1150114-59-2) is a prime example of such a strategically functionalized building block.^{[3][4]} Its structure is distinguished by three key features: the boronic acid moiety for coupling, two adjacent fluorine atoms, and a nitro group positioned ortho to the boron center. This unique arrangement of functionalities imparts distinct reactivity and makes it a valuable reagent for accessing novel chemical matter. The electron-withdrawing nature of the fluorine and nitro substituents modulates the electronic properties of the aromatic ring, influencing its reactivity in cross-coupling reactions and the properties of the resulting products.^[5] This guide provides a comprehensive overview of the properties, reactivity, handling, and applications of this versatile reagent for researchers, chemists, and drug development professionals.

Physicochemical Properties & Data

A clear understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use in any experimental setting.

Property	Value	Source(s)
CAS Number	1150114-59-2	[3] [4]
Molecular Formula	C ₆ H ₄ BF ₂ NO ₄	[6] [7]
Molecular Weight	202.91 g/mol	[6]
Synonyms	Boronic acid, B-(4,5-difluoro-2-nitrophenyl)-	[3]
MDL Number	MFCD11855853	[3]
Storage	2-8°C, Sealed, Dry Area	[6] [7]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the reagent. Safety data sheets for **(4,5-Difluoro-2-nitrophenyl)boronic acid** present some variation, with some classifying it as non-hazardous and others indicating specific warnings.[\[6\]](#) As a best practice, a conservative approach should always be adopted.

GHS Hazard Classification: Based on available data, this compound should be handled as a substance with the following potential hazards[\[6\]](#):

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.
- Skin Corrosion/Irritation (Category 2): Causes skin irritation.
- Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
- Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6][8]
- Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][9]
- Avoiding Contamination: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[8][9]
- Spills: In case of a spill, avoid generating dust. Collect the material using appropriate methods (e.g., sweeping up and shoveling into a suitable, closed container for disposal) and clean the affected area.[6]

Storage:

- Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[8][9] Recommended storage temperature is between 2-8°C. [6]

Core Reactivity: The Suzuki-Miyaura Coupling

The primary application of **(4,5-Difluoro-2-nitrophenyl)boronic acid** is its use as a coupling partner in the Suzuki-Miyaura reaction.[5] This reaction enables the formation of a C-C bond between the boronic acid-bearing carbon and an sp^2 -hybridized carbon of an organohalide or triflate.[10]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The presence of the difluoro and nitro substituents on the boronic acid reagent has a profound impact on its reactivity.

- Oxidative Addition: The cycle begins with the oxidative addition of an organohalide ($Ar-X$) to a $Pd(0)$ complex, forming a $Pd(II)$ species.[10]
- Transmetalation: This is the key step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated

by a base (e.g., K_3PO_4 , Cs_2CO_3) to form a more nucleophilic boronate complex.^[2] The electron-withdrawing nitro and fluoro groups increase the acidity of the boronic acid, potentially facilitating the formation of this boronate species.

- Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the Pd(II) complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst.^[10]

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Causality of Experimental Choices

- Catalyst Selection: The choice of palladium catalyst and ligand is critical. Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to promote the oxidative addition and reductive elimination steps, especially with less reactive organochlorides.
- Base Selection: The base plays a crucial role in activating the boronic acid.^[2] Inorganic bases like K_3PO_4 , K_2CO_3 , and Cs_2CO_3 are common. The choice depends on the substrate's sensitivity; for instance, milder bases are used if base-labile functional groups are present.^[2]
- Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is frequently used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
- Potential Side Reaction - Protodeboronation: A significant challenge with some boronic acids, particularly those with ortho-substituents, is protodeboronation, where the C-B bond is cleaved by a proton source, replacing the boronic acid with hydrogen.^[11] The electron-withdrawing groups on **(4,5-Difluoro-2-nitrophenyl)boronic acid** can exacerbate this issue. To mitigate this, highly active catalysts that promote rapid coupling are preferred, allowing the desired reaction to outcompete the decomposition pathway.^[11]

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, self-validating protocol for a typical Suzuki-Miyaura coupling reaction.

Objective

To synthesize a biaryl compound via a palladium-catalyzed cross-coupling of **(4,5-Difluoro-2-nitrophenyl)boronic acid** with a representative aryl bromide.

Materials

- **(4,5-Difluoro-2-nitrophenyl)boronic acid** (1.2 equiv)
- Aryl Bromide (1.0 equiv)
- $\text{Pd}(\text{PPh}_3)_4$ (Palladium(0)tetrakis(triphenylphosphine)) (0.03 equiv)
- Potassium Carbonate (K_2CO_3) (3.0 equiv), finely ground
- 1,4-Dioxane
- Water (degassed)
- Reaction vessel (e.g., Schlenk flask)
- Magnetic stirrer and stir bar
- Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology

- Reagent Preparation & Setup:
 - To a dry Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv), **(4,5-Difluoro-2-nitrophenyl)boronic acid** (1.2 equiv), $\text{Pd}(\text{PPh}_3)_4$ (0.03 equiv), and K_2CO_3 (3.0 equiv).
 - Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide and compensates for any potential protodeboronation. The catalyst loading is typical for this type of reaction.

- Inert Atmosphere:
 - Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.
 - Rationale: This process, known as degassing, is critical. The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, halting the catalytic cycle.
- Solvent Addition:
 - Through the septum, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a suitable concentration (typically 0.1-0.2 M with respect to the aryl halide).
 - Rationale: The solvent mixture ensures that both the organic substrates and the inorganic base are sufficiently solubilized to react efficiently.
- Reaction:
 - Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
 - Rationale: Heating accelerates the reaction rate. The optimal temperature may vary and should be determined empirically.
- Monitoring (Self-Validation):
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Take small aliquots from the reaction mixture at regular intervals (e.g., every hour).
 - Rationale: Monitoring is essential to determine the point of complete consumption of the limiting reagent (the aryl bromide) and to prevent potential product degradation from prolonged heating.
- Workup:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

- Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Rationale: This standard aqueous workup removes the inorganic base, salts, and water-soluble impurities.

- Purification:
 - Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired biaryl product.
 - Rationale: Chromatography is necessary to remove the catalyst residues, excess boronic acid, and any side products, yielding the pure compound.

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Applications in Research & Development

The unique substitution pattern of **(4,5-Difluoro-2-nitrophenyl)boronic acid** makes it a valuable intermediate in several research areas.

- Medicinal Chemistry: This building block is particularly useful for synthesizing novel drug candidates. The difluorophenyl motif is a common feature in bioactive molecules. The nitro group can serve as a handle for further functionalization, for example, through reduction to an amine, which can then be acylated or alkylated to build more complex structures. Research has shown that molecules containing this scaffold may exhibit promising biological activities, such as proteasome inhibition for anticancer applications or antioxidant properties.
[\[5\]](#)[\[12\]](#)
- Materials Science: The electronic properties imparted by the fluoro and nitro groups make this reagent suitable for creating advanced materials.[\[5\]](#) Biaryl structures derived from it can

be incorporated into polymers or organic light-emitting diodes (OLEDs), where the electronic characteristics influence material stability and performance.[5][13]

Conclusion

(4,5-Difluoro-2-nitrophenyl)boronic acid is a highly functionalized and versatile building block for modern organic synthesis. Its utility, primarily centered on the Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex biaryl structures. The presence of both fluoro and nitro substituents provides chemists with strategic advantages for tuning molecular properties in drug discovery and for developing novel materials. A thorough understanding of its reactivity, potential side reactions, and proper handling procedures, as outlined in this guide, is essential for leveraging its full potential in the laboratory.

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